molecular formula C5H12ClNO B1389065 Tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 675112-58-0

Tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No. B1389065
CAS RN: 675112-58-0
M. Wt: 137.61 g/mol
InChI Key: RETPVBQTPDYSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It has a molecular weight of 137.61 . It is a solid substance and is used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .


Synthesis Analysis

The synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride involves reductive amination of trans-23 with 4-fluorobenzaldehyde, which produces the final compound trans-(6-benzhydryloxy-tetrahydro-pyran-3-yl)-(4-fluorobenzyl)-amine 24 in 81% yield .


Molecular Structure Analysis

The molecular structure of Tetrahydro-2H-pyran-3-amine hydrochloride can be represented by the InChI code 1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H .


Chemical Reactions Analysis

Tetrahydro-2H-pyran-3-amine hydrochloride can participate in various chemical reactions. For instance, it can undergo intramolecular hydroalkoxylation to form five- and six-membered cyclic ethers .


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-amine hydrochloride is a solid substance . It has a molecular weight of 137.61 and a molecular formula of C5H12ClNO .

Scientific Research Applications

Anticoccidial and Antimicrobial Activity

Tetrahydro-2H-pyran derivatives have shown significant potential in the field of antimicrobial and anticoccidial activities. Georgiadis (1976) demonstrated that amino derivatives of tetrahydro-2H-pyran compounds exhibited considerable in vitro antimicrobial activity and were notably more effective as coccidiostats than their starting materials (Georgiadis, 1976).

Synthesis of Tetrahydroquinoline Derivatives

Zhang and Li (2002) explored the use of tetrahydro-2H-pyran derivatives in synthesizing tetrahydroquinoline derivatives, a structural feature of many natural products. Their study found that using 2,3-dihydrofuran as the cyclic enol ether provided higher reactivity and cis selectivity than using 3,4-dihydro-2H-pyran (Zhang & Li, 2002).

Sympathomimetic Amines and Platinum Complexes

In 1988, Georgiadis et al. synthesized novel amino analogues of sympathomimetic amines containing the pyran ring and investigated their potential as dopamine receptor ligands. These compounds were also used as ligands for synthesizing cis-Platinum(II) complexes (Georgiadis, Haroutounian & Bailar, 1988).

Ultrasound-Mediated Synthesis

Wang et al. (2011) developed a method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method provided advantages like shorter reaction times and higher yields (Wang, Zou, Zhao & Shi, 2011).

Schiff Base Synthesis and Analysis

Hijji et al. (2021) reported the synthesis of a water-soluble Glucose amine Schiff base (GASB-1) product via microwave-assisted reaction. They provided insights into its structure, spectral properties, and thermal behavior using various analytical techniques (Hijji et al., 2021).

Synthesis of Aminobenzoic Acid Diamides

Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives, showcasing the compound's versatility in organic synthesis (Agekyan & Mkryan, 2015).

Synthesis of Spiro[isoquinoline-4,4'-pyran]-3-imines

Kisel’ et al. (2000) developed a method for synthesizing spiro[isoquinoline-4,4'-pyran]-3-imines, contributing to the field of heterocyclic chemistry and expanding the utility of tetrahydro-2H-pyran derivatives (Kisel’, Platonov, Kostyrko & Kovtunenko, 2000).

Synthesis of Aminoreductones from Glucose

Knerr, Pischetsrieder, and Severin (1994) reported the formation of new aminoreductones from glucose and primary amines, highlighting the role of tetrahydro-2H-pyran derivatives in carbohydrate chemistry (Knerr, Pischetsrieder & Severin, 1994).

Safety And Hazards

Tetrahydro-2H-pyran-3-amine hydrochloride is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

While specific future directions for Tetrahydro-2H-pyran-3-amine hydrochloride are not mentioned in the search results, its use in the synthesis of aminothiazole compounds for cancer treatment suggests potential applications in medicinal chemistry .

Relevant Papers The relevant papers for Tetrahydro-2H-pyran-3-amine hydrochloride can be found in the references provided .

properties

IUPAC Name

oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPVBQTPDYSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673803
Record name Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-3-amine hydrochloride

CAS RN

675112-58-0
Record name Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 2
Tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 4
Tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 5
Tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 6
Tetrahydro-2H-pyran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.